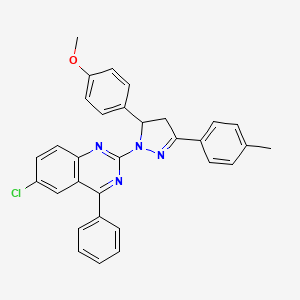
6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes including condensation, cyclization, and functional group transformations. For instance, derivatives of pyrazole and quinazoline have been synthesized through reactions involving elemental analyses, IR, 1H NMR, ESI-MS, and single-crystal X-ray diffraction. These methods are crucial for constructing the core structure of complex molecules including those related to the compound (Şahin et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies help in understanding the geometrical configuration, molecular electrostatic potential maps, and frontier molecular orbitals, providing insights into the reactivity and properties of the molecules (Şahin et al., 2011).
Chemical Reactions and Properties
Compounds structurally related to "6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline" exhibit a range of chemical reactions indicative of their functional groups. Reactions include nucleophilic substitutions, cyclizations, and interactions with various reagents leading to new derivatives with potential biological activities (Patel et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are pivotal for understanding the behavior of the compound under different conditions. These properties are determined through analytical and spectroscopic methods, contributing to the compound's characterization and potential application in material science.
Chemical Properties Analysis
The chemical properties of such molecules, including reactivity patterns, stability under various conditions, and interactions with biological targets, are essential for their application in medicinal chemistry and other fields. Studies using DFT and molecular docking provide valuable insights into these properties, guiding the development of novel compounds with specific functionalities (Sarkar et al., 2021).
科学的研究の応用
Tubulin Polymerization Inhibition
The compound's derivatives have shown potential in inhibiting tubulin polymerization, a process critical in cancer cell division and growth. For instance, a similar compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), exhibited promising antiproliferative activity against human cancer cells, likely due to its tubulin polymerization inhibition properties (Minegishi et al., 2015).
Anti-inflammatory and Analgesic Properties
Some derivatives of the compound, such as 4-oxo-3,4-dihydroquinazoline derivatives, have been synthesized and screened for their potential anti-inflammatory and analgesic activities. This suggests potential applications in developing treatments for conditions associated with inflammation and pain (Farag et al., 2012).
Antimicrobial Activity
The compound's derivatives, especially those synthesized with certain modifications, have exhibited antimicrobial properties. This includes compounds like fluoroquinolone-based 4-thiazolidinones, which were synthesized and screened for antifungal and antibacterial activities, indicating potential applications in combating microbial infections (Patel & Patel, 2010).
Synthesis and Characterization
The synthesis and characterization of the compound and its derivatives have been a significant area of research. Studies like the synthesis of 5-heterocyclic substituted quinazolin-4-ones via 2-aminobenzonitrile derivatives highlight the versatility and possibilities for creating various derivatives of this compound, which could have diverse applications (Fray, 2006).
特性
IUPAC Name |
6-chloro-2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25ClN4O/c1-20-8-10-21(11-9-20)28-19-29(22-12-15-25(37-2)16-13-22)36(35-28)31-33-27-17-14-24(32)18-26(27)30(34-31)23-6-4-3-5-7-23/h3-18,29H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKROBDHIJRQIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

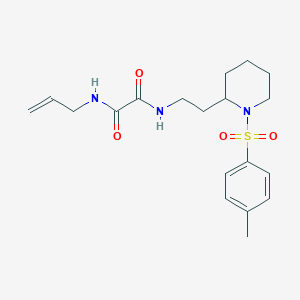
![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)

![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2495470.png)
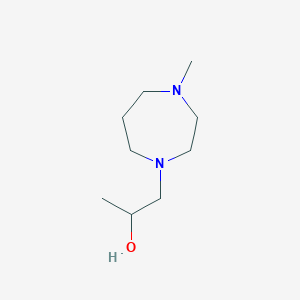
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495472.png)
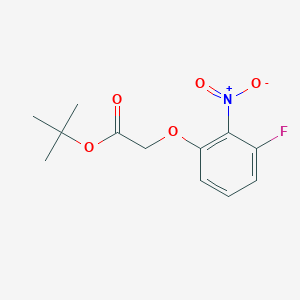
![N-Methyl-N-[2-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2495474.png)

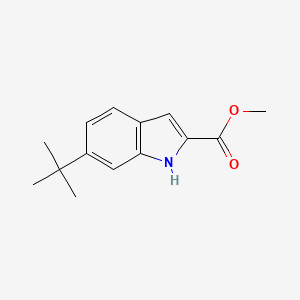
![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2495478.png)
![methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2495479.png)
![[(3,5-Dichlorophenyl)phenylmethyl]piperazine](/img/structure/B2495481.png)
![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495482.png)